molecular formula C11H17N3O2 B13496079 2-Cyclopropyl-2-(ethylamino)-3-(1h-imidazol-1-yl)propanoic acid

2-Cyclopropyl-2-(ethylamino)-3-(1h-imidazol-1-yl)propanoic acid

Cat. No.: B13496079
M. Wt: 223.27 g/mol
InChI Key: OBWHFXBRUGOFPS-UHFFFAOYSA-N
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Description

2-Cyclopropyl-2-(ethylamino)-3-(1h-imidazol-1-yl)propanoic acid is a synthetic organic compound that features a cyclopropyl group, an ethylamino group, and an imidazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-2-(ethylamino)-3-(1h-imidazol-1-yl)propanoic acid typically involves multi-step organic reactions. A common approach might include:

    Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions.

    Introduction of the ethylamino group: This step might involve amination reactions using ethylamine.

    Attachment of the imidazole ring: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of catalysts, high-throughput reactors, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, especially at the ethylamino group.

    Reduction: Reduction reactions could target the imidazole ring or the cyclopropyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, acids, bases.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups.

Scientific Research Applications

2-Cyclopropyl-2-(ethylamino)-3-(1h-imidazol-1-yl)propanoic acid could have various applications in scientific research:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.

    Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.

    Industry: Use in the synthesis of specialty chemicals or as an intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with imidazole rings can interact with enzymes or receptors, potentially inhibiting or activating them. The cyclopropyl and ethylamino groups might influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropyl-2-(methylamino)-3-(1h-imidazol-1-yl)propanoic acid
  • 2-Cyclopropyl-2-(ethylamino)-3-(1h-pyrazol-1-yl)propanoic acid

Uniqueness

The unique combination of the cyclopropyl, ethylamino, and imidazole groups in 2-Cyclopropyl-2-(ethylamino)-3-(1h-imidazol-1-yl)propanoic acid might confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

2-cyclopropyl-2-(ethylamino)-3-imidazol-1-ylpropanoic acid

InChI

InChI=1S/C11H17N3O2/c1-2-13-11(10(15)16,9-3-4-9)7-14-6-5-12-8-14/h5-6,8-9,13H,2-4,7H2,1H3,(H,15,16)

InChI Key

OBWHFXBRUGOFPS-UHFFFAOYSA-N

Canonical SMILES

CCNC(CN1C=CN=C1)(C2CC2)C(=O)O

Origin of Product

United States

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